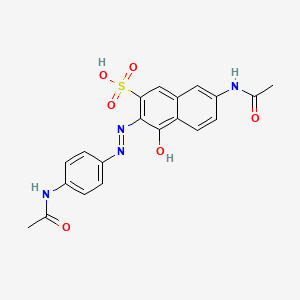

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Description

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a naphthalene-based azo compound characterized by two acetylamino groups, a hydroxyl group, and a sulphonic acid moiety. The azo (-N=N-) linkage bridges the naphthalene core to a phenyl ring substituted with an acetylamino group. This structure confers chromophoric properties, making it suitable for applications in dyes and pigments. The sulphonic acid group enhances water solubility, while the hydroxyl and acetylamino groups contribute to its ability to form hydrogen bonds and interact with substrates .

Properties

CAS No. |

25317-48-0 |

|---|---|

Molecular Formula |

C20H18N4O6S |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30) |

InChI Key |

CECGUGFIJCQUOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-acetylaminobenzenediazonium chloride. This is achieved by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl).

Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium (often sodium hydroxide, NaOH). This step forms the azo bond (-N=N-) between the aromatic rings.

Acetylation: The final step involves acetylation, where the amino groups are acetylated using acetic anhydride (CH3CO)2O to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, breaking the azo bond and forming amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium dithionite (Na2S2O4), zinc dust

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Various oxidation products depending on the conditions and reagents used.

Reduction: Amines resulting from the cleavage of the azo bond.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID has several scientific research applications:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.

Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Pathways Involved: In biological systems, the compound may affect cellular processes by altering the function of enzymes and receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituents

The compound’s structural analogs differ primarily in substituents, counterions, and sulfonation patterns. Key comparisons include:

Functional Differences

- Solubility: Sodium or ammonium salts (e.g., CAS 5858-61-7 ) exhibit superior water solubility compared to free sulphonic acids due to ionic dissociation. Hydrophobic substituents like dodecylphenyl (CAS 93762-37-9 ) reduce solubility, making them suitable for non-aqueous systems.

- Chromogenic Properties: The position and number of sulphonic acid groups influence λmax (absorption wavelength). For instance, disulphonic acids (e.g., CAS 85455-42-1 ) often exhibit bathochromic shifts compared to monosulphonic derivatives.

- Thermal Stability : Compounds with alkyl chains (e.g., dodecylphenyl) demonstrate higher thermal stability, advantageous for high-temperature dyeing processes .

Application-Specific Comparisons

- Textile Dyes: Sodium salts (e.g., CAS 5858-61-7 ) dominate aqueous dye formulations, while phenylamino sulphonyl derivatives (CAS 85455-42-1 ) are preferred for nylon and polyamide fibers due to enhanced binding.

- Reactive Dyes: Complex analogs like pentasodium 7-naphthalene-1,3,6-trisulphonate (CAS 73398-35-3 ) incorporate triazine rings for covalent fiber bonding, unlike the non-reactive target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.